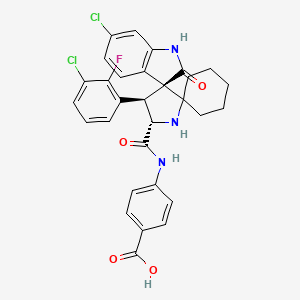
(S,R,S)-MI-1061
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-MI-1061 is a chiral compound with significant interest in various scientific fields due to its unique stereochemistry and potential applications. The compound’s specific configuration, denoted by the (S,R,S) notation, indicates the spatial arrangement of its atoms, which is crucial for its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-MI-1061 typically involves stereoselective reactions to ensure the correct spatial arrangement of atoms. Common synthetic routes include:
Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to direct the formation of the desired stereoisomer.
Resolution of Racemates: Separating a racemic mixture into its individual enantiomers using techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound often scales up the laboratory methods, focusing on optimizing yield and purity. This may involve:
Continuous Flow Synthesis: Enhancing reaction efficiency and control over reaction conditions.
Biocatalysis: Employing enzymes to achieve high stereoselectivity and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-MI-1061 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or amines using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S,R,S)-MI-1061 has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its specific biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of (S,R,S)-MI-1061 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
(S,R,S)-MI-1061 can be compared with other chiral compounds with similar structures but different stereochemistry. Some similar compounds include:
(R,S,R)-MI-1061: Differing in the spatial arrangement of atoms, leading to different biological activity.
(S,S,S)-MI-1061: Another stereoisomer with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry, which imparts unique chemical reactivity and biological activity compared to its isomers.
Propriétés
Formule moléculaire |
C30H26Cl2FN3O4 |
|---|---|
Poids moléculaire |
582.4 g/mol |
InChI |
InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m1/s1 |
Clé InChI |
BIDSEXPFIMKDMF-BWQBABIRSA-N |
SMILES isomérique |
C1CCC2(CC1)[C@]3([C@@H]([C@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O |
SMILES canonique |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


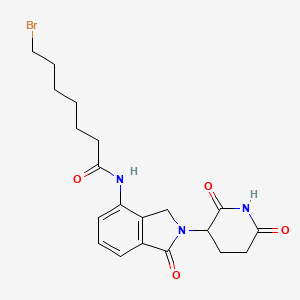

![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)

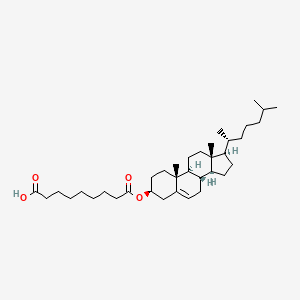
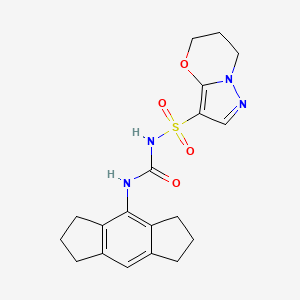


![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
![[(1R,4E,8E,10R)-8-formyl-11,11-dimethyl-4-bicyclo[8.1.0]undeca-4,8-dienyl]methyl acetate](/img/structure/B12371782.png)


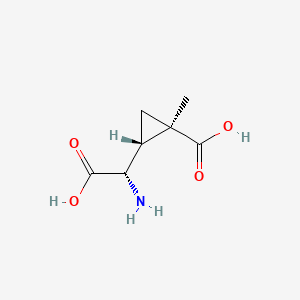
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
